N1-(2-cyanophenyl)-N2-methyloxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-methyloxalamide: is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a cyano group attached to a phenyl ring and a methyloxalamide moiety
Mechanism of Action
Target of Action
N1-(2-cyanophenyl)-N2-methyloxalamide, also known as N’-(2-cyanophenyl)-N-methyloxamide, is a complex compound with a diverse range of targets. One of its primary targets is the AMPA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in regulating synaptic transmission and maintaining neuronal excitation .
Mode of Action
The compound acts as a non-competitive antagonist of the AMPA glutamate receptor . This means it binds to a site on the receptor that is distinct from the active site, altering the receptor’s conformation and preventing the binding of the neurotransmitter glutamate . As a result, neuronal excitation is decreased .
Biochemical Pathways
The action of this compound on the AMPA glutamate receptor affects several biochemical pathways. By inhibiting neuronal excitation, it can impact pathways related to neurotransmission and synaptic plasticity . The downstream effects of this action can include changes in cognitive function, memory, and learning .
Pharmacokinetics
Similar compounds are known to undergo processes likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These processes can affect the compound’s bioavailability and its overall effect in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role as an AMPA glutamate receptor antagonist . By inhibiting neuronal excitation, it can lead to decreased psychomotor performance . This can manifest in various ways, depending on the specific context and the individual’s overall health and neurological status .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(2-cyanophenyl)-N2-methyloxalamide typically begins with the preparation of N-(2-cyanophenyl)benzimidoyl chloride.
Reaction with Amines: The benzimidoyl chloride is then reacted with methylamine under controlled conditions to form the desired oxalamide.
Cyclization Reactions: Intramolecular cycloaddition reactions can also be employed, where secondary amines are added to N-(2-cyanophenyl)benzimidoyl isothiocyanate to form the oxalamide.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(2-cyanophenyl)-N2-methyloxalamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxalamide.
Reduction: Reduced forms of the oxalamide, potentially leading to amine derivatives.
Substitution: Substituted oxalamides with different functional groups.
Scientific Research Applications
Chemistry: N1-(2-cyanophenyl)-N2-methyloxalamide is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinazoline and benzodiazocine derivatives .
Biology: In biological research, this compound is studied for its potential pharmacological activities, including its effects on the central nervous system and its role as a calcium sensitizing agent .
Medicine: The compound is investigated for its potential therapeutic applications, such as its antihypertensive, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
N-(2-cyanophenyl)benzimidoyl chloride: A precursor in the synthesis of N1-(2-cyanophenyl)-N2-methyloxalamide.
N-(2-cyanophenyl)benzimidoyl isothiocyanate: Another related compound used in cycloaddition reactions.
Quinazoline derivatives: Compounds with similar structural features and potential pharmacological activities.
Uniqueness: this compound is unique due to its specific combination of a cyano group and a methyloxalamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-9(14)10(15)13-8-5-3-2-4-7(8)6-11/h2-5H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIXLEUUTACNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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